

Physicochemical Properties of (1R,3S)-trans-Chrysanthemic Acid

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Compound of Interest

Compound Name: (1R,3S)-Compound E

Cat. No.: B1669306

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The physicochemical properties of a compound are critical for its development as a drug or bioactive agent, influencing its absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the key properties for (1R,3S)-trans-Chrysanthemic acid.

Quantitative Data Summary

Property	Value	Units	Reference
Molecular Formula	C ₁₀ H ₁₆ O ₂	-	
Molecular Weight	168.23	g/mol	
Melting Point	17-21	°C	
Boiling Point	140	°C (at 1 mmHg)	
Density	0.986	g/cm ³	
pKa	4.75 (estimated)	-	
LogP	2.6 (estimated)	-	
Water Solubility	637.1	mg/L	
Vapor Pressure	0.0004	mmHg at 25°C	
Appearance	Colorless to pale yellow solid or liquid	-	

Experimental Protocols

The following sections detail the methodologies used to determine the key physicochemical properties of a compound like (1R,3S)-trans-Chrysanthemic acid.

Melting Point Determination

The melting point is determined using a digital melting point apparatus. A small, powdered sample of the crystalline compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded. This provides an indication of the purity of the substance.

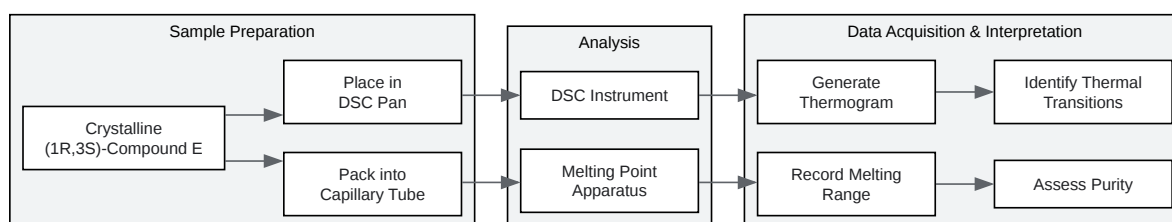
Boiling Point Determination

For non-volatile compounds, the boiling point is often measured under reduced pressure to prevent decomposition. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the applied pressure is recorded as the boiling point at that pressure.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This can be used to determine the melting point and other thermal transitions.

Diagram: Workflow for Melting Point and Thermal Stability Analysis



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Caption: Workflow for determining melting point and thermal stability.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like (1R,3S)-trans-Chrysanthemic acid, this can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

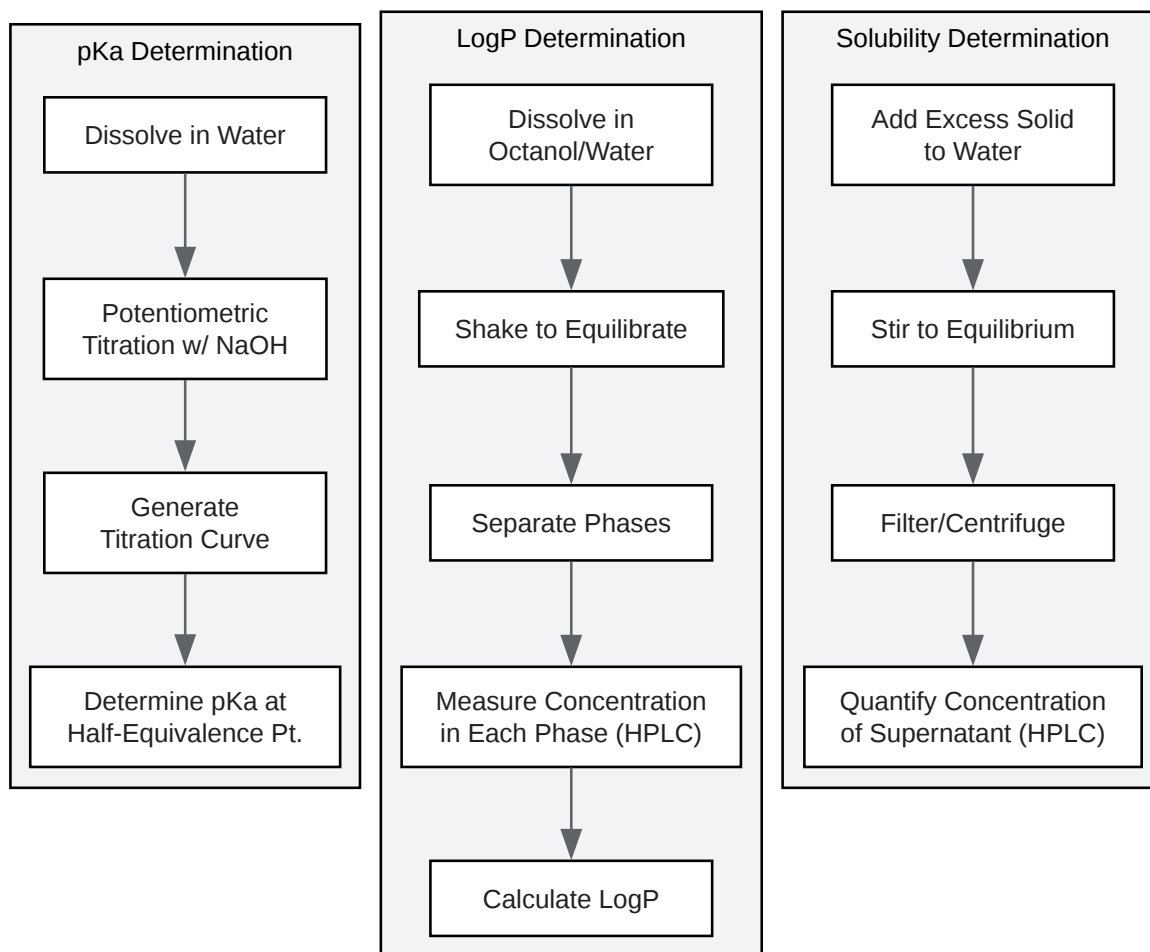
LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is determined by the shake-flask method. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Determination

Aqueous solubility is a critical parameter for drug absorption. It can be determined by adding an excess amount of the solid compound to a known volume of water at a specific temperature. The suspension is stirred until equilibrium is reached, after which the undissolved solid is removed by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method like HPLC.

Diagram: Experimental Workflow for pKa, LogP, and Solubility



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Caption: Methodologies for determining pKa, LogP, and aqueous solubility.

Biological Context: Target and Signaling Pathway

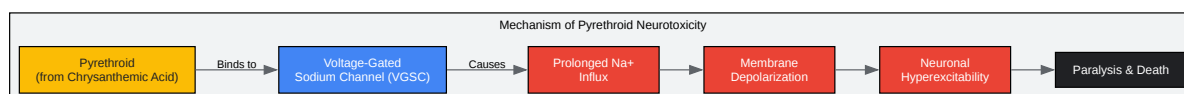
While (1R,3S)-trans-Chrysanthemic acid itself is primarily a synthetic precursor, the pyrethroid insecticides derived from it act on a specific biological target. Understanding this can be crucial in drug development for assessing off-target effects or for repurposing scaffolds.

Primary Target: Voltage-Gated Sodium Channels

Pyrethroids are neurotoxins that target voltage-gated sodium channels (VGSCs) in nerve cell membranes. By binding to the channel, they modify its gating properties, causing the channel to remain open for an extended period. This leads to prolonged sodium influx, membrane

depolarization, and a state of hyperexcitability in the neuron, resulting in paralysis and death of the insect.

Diagram: Simplified Signaling Pathway of Pyrethroid Action



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Caption: Simplified mechanism of action for pyrethroids on VGSCs.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com